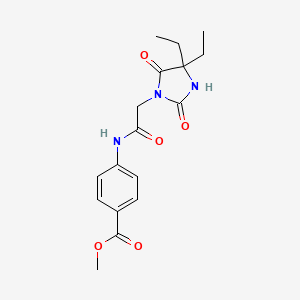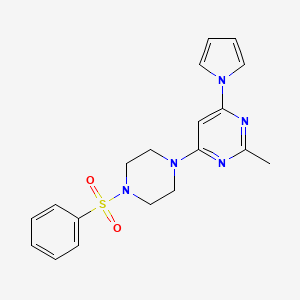
2-methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound belongs to the class of pyrimidine derivatives and is known for its unique chemical properties that make it an ideal candidate for research purposes.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine involves the reaction of 2-methyl-4-chloro-6-(1H-pyrrol-1-yl)pyrimidine with 4-(phenylsulfonyl)piperazine in the presence of a base to form the desired compound.
Starting Materials
2-methyl-4-chloro-6-(1H-pyrrol-1-yl)pyrimidine, 4-(phenylsulfonyl)piperazine, Base (e.g. potassium carbonate)
Reaction
Step 1: 2-methyl-4-chloro-6-(1H-pyrrol-1-yl)pyrimidine is reacted with 4-(phenylsulfonyl)piperazine in the presence of a base (e.g. potassium carbonate) in a suitable solvent (e.g. DMF) at elevated temperature (e.g. 100-120°C) for several hours., Step 2: The reaction mixture is cooled and the desired compound is isolated by filtration or chromatography., Step 3: The isolated compound is purified by recrystallization or other suitable methods.
作用机制
The mechanism of action of 2-methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine is not fully understood. However, it is believed that this compound exerts its anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells.
生化和生理效应
Studies have shown that 2-methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the migration and invasion of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant effects.
实验室实验的优点和局限性
One of the major advantages of using 2-methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine in lab experiments is its high potency and selectivity towards cancer cells. This makes it an ideal candidate for developing targeted cancer therapies. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 2-methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine. One area of interest is in developing novel cancer therapies that target specific signaling pathways and enzymes that are involved in cancer cell growth and proliferation. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify any potential side effects or toxicity concerns. Finally, researchers are also exploring the potential applications of this compound in other fields such as biochemistry and pharmacology.
科学研究应用
2-methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-pyrrol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-16-20-18(22-9-5-6-10-22)15-19(21-16)23-11-13-24(14-12-23)27(25,26)17-7-3-2-4-8-17/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZREVGSEQUMCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

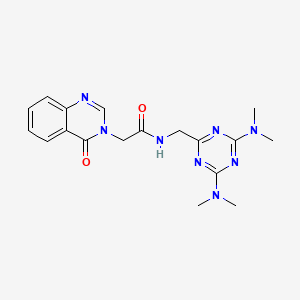
![N-benzyl-4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide](/img/structure/B2475818.png)

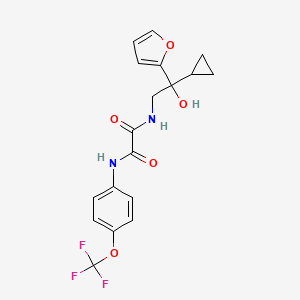

![2-Chloro-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]acetamide](/img/structure/B2475827.png)
![7,7-dimethyl-2-oxo-N-(3-phenylmethoxypyridin-2-yl)bicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B2475828.png)


![Tert-butyl 3-[(3-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2475834.png)
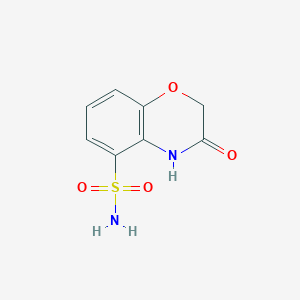
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2475837.png)
